Tak-603

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

TAK-603 Mechanism of Action

TAK-603 is an antirheumatic agent that demonstrated efficacy in experimental models of autoimmune diseases like adjuvant arthritis (AA). Its primary mechanism of action is immunomodulation, specifically through the selective suppression of T-helper 1 (Th1) type cytokine production [1] [2]. This selective suppression is consistent with its more significant effect in animal models where cellular immunity plays a central role [2].

- Cytokine Profiling: In established Th1- and Th2-dominant T-cell lines, this compound suppressed the production of Th1 cytokines (IFN-γ and IL-2) but did not affect the production of Th2 cytokines (IL-4, IL-5) [2].

- In Vivo Correlation: In adjuvant arthritis (AA) rats, a model characterized by Th1-dominant cytokine production, this compound administration significantly reduced the expression of IFN-γ mRNA both in the arthritic joints and the spleen. In contrast, it had little effect on type-II collagen-induced arthritis, a model where Th2 cytokines are more important [2].

- Effect on Disease-Causative T-cells: In an AA adoptive transfer system, splenocytes from this compound-treated AA rats caused much milder arthritis in recipient rats compared to splenocytes from untreated AA rats. This suggested that this compound acts on the induction phase of the autoimmune response. Furthermore, using a limiting dilution assay, the frequency of disease-causative antigen-reactive T-cells was found to be reduced in this compound-treated AA rats [1].

The following diagram summarizes this primary immunomodulatory pathway based on the published research.

Fig. 1: The primary immunomodulatory pathway of this compound involves selective suppression of Th1-cell activity and cytokine production, leading to inhibition of arthritis progression in experimental models.

Quantitative Data from Key Studies

The table below summarizes quantitative data from pivotal in vitro and in vivo studies on this compound.

| Model System | Dosage / Concentration | Key Measured Outcomes | Effect Observed | Source |

|---|---|---|---|---|

| In Vitro (Allo-reactive T-cell line) | 1 µM, 10 µM | IFN-γ production | Suppressed | [2] |

| In Vitro (Allo-reactive T-cell line) | 1 µM, 10 µM | IL-4 production | No effect | [2] |

| In Vivo (Adjuvant Arthritis Rats) | 6.25 mg/kg/day (p.o.) | Arthritic paw swelling | ~65% inhibition | [2] [3] |

| In Vivo (Adjuvant Arthritis Rats) | 6.25 mg/kg/day (p.o.) | IFN-γ mRNA in joints | Significantly reduced | [2] |

| In Vivo (AA Adoptive Transfer) | 6.25 mg/kg/day (to donors) | Arthritis-causing activity of splenocytes | Reduced to <1/3 of control | [1] |

Detailed Experimental Protocols

Based on the historical literature, here are the methodologies used in the key experiments cited above.

In Vitro Cytokine Suppression Assay [2]

- Cell Lines: Established Th1-dominant T-cell lines (e.g., BALB/c mouse allo-reactive T cells) and a Th2-dominant line (BALB/c mouse ovalbumin-reactive T cells).

- Treatment: T-cells were cultured with this compound at various concentrations (e.g., 1 µM and 10 µM) for 48 hours.

- Stimulation & Measurement: Cytokine production was stimulated by relevant antigens. The concentrations of cytokines (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatant were quantified, likely using an ELISA method.

- Analysis: The effect of this compound on Th1 vs. Th2 cytokine production was compared.

In Vivo Efficacy in Adjuvant Arthritis (AA) Rats [1] [2]

- Animal Model: Lewis rats (7-week-old male) were used.

- Disease Induction: Arthritis was induced by an intradermal injection of 250 µg of Mycobacterium tuberculosis (H37Ra) suspended in liquid paraffin into a hind foot pad.

- Drug Administration: this compound (6.25 mg/kg) was administered orally, daily. For mechanistic studies, it was sometimes administered only during the induction phase (days 0-10).

- Assessment: Paw swelling was measured to assess arthritis severity. For cytokine analysis, mRNA was extracted from arthritic joints and spleens, and the expression of IFN-γ, IL-2, IL-4, and IL-5 was analyzed using reverse transcription-polymerase chain reaction (RT-PCR).

Adoptive Transfer and Limiting Dilution Assay (LDA) [1]

- Donor Treatment: AA rats were treated with this compound or vehicle.

- Cell Transfer: Splenocytes were isolated from donor rats 10-11 days after adjuvant injection, cultured with Concanavalin A (Con A) to activate T-cells, and then transferred to naive syngeneic recipient rats.

- Arthritis Assessment: The incidence and severity of arthritis in the recipient rats were monitored.

- Frequency Analysis: The limiting dilution assay (LDA) was used to estimate the frequency of disease-causative, antigen-reactive T-cells in the spleens of treated versus control AA rats. In experimental autoimmune encephalomyelitis (EAE) rats, the frequency of myelin basic protein (MBP)-reactive T-cells was measured.

Pharmacokinetic Consideration

One study identified a factor that may complicate the dosing of this compound. The compound exhibits nonlinear pharmacokinetics in rats. As the dose increases, the total body clearance of the unchanged drug decreases significantly [4].

- Proposed Mechanism: This nonlinearity is likely due to product inhibition, where the major demethylated metabolite (M-I) competitively inhibits the further metabolism of the parent this compound compound in the liver [4].

Strategies for Finding Updated Information

The age of the available data indicates that this compound's development may have been discontinued. For a contemporary review, I suggest the following:

- Check Clinical Trial Registries: Search platforms like ClinicalTrials.gov to see if any later-stage studies were completed.

- Explore Patent Landscapes: Review patent filings from the original developer (Takeda) for technical details.

- Investigate Analogues: Look for research on modern compounds with similar molecular targets or mechanisms of action.

References

- 1. Reduction of disease causative T-cells in experimental ... [sciencedirect.com]

- 2. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Antirheumatic Agent [medchemexpress.com]

- 4. Possible factor for nonlinear pharmacokinetics of this compound, ... [keio.elsevierpure.com]

Basic Properties of TAK-603

The table below summarizes the core technical information for TAK-603:

| Property | Description |

|---|---|

| Modality | Small Molecule [1] |

| Status | Experimental [1] |

| Chemical Formula | C₂₅H₂₆N₄O₆ [1] [2] [3] |

| Molecular Weight | 478.50 g/mol [1] [2] [3] |

| CAS Number | 158146-85-1 [1] [2] [3] |

| Mechanism of Action | Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); described as an interferon-gamma modulator [4] [5] [1] |

| Primary Research Use | Investigation of adjuvant arthritis and other autoimmune disease models [6] [2] [3] |

Proposed Mechanism of Action and Signaling Pathway

This compound selectively targets the cellular immune response. Research indicates it is more effective in disease models where cellular immunity, mediated by Th1 cells, plays a central role [4] [5] [6]. The proposed mechanism involves a selective suppression of Th1-type cytokines, while leaving Th2-type cytokines largely unaffected [4] [5] [7]. The following diagram illustrates this selective action on the Th1 pathway and the resulting therapeutic effect in a specific arthritis model:

This compound selectively inhibits the Th1 pathway to suppress arthritis progression.

Key Experimental Findings and Data

The efficacy of this compound has been demonstrated in both in vitro (cell-based) and in vivo (animal model) studies.

In Vitro Efficacy Data

In established mouse T-cell lines, this compound demonstrated a clear selective inhibition of Th1-type cytokine production [4] [5] [3]:

| Cell Line / Type | Cytokine Measured | Effect of this compound (at 1-10 µM) |

|---|---|---|

| Allo-reactive T-cells (Th1-dominant) | IFN-γ | Suppressed [4] [3] |

| Ovalbumin-reactive T-cells (Th2-dominant) | IL-4, IL-5 | No significant effect [4] [5] |

| T-cell clones (from OVA-reactive line) | IFN-γ, IL-2 | Suppressed [4] [5] |

In Vivo Efficacy Data

In a rat model of adjuvant arthritis (AA), this compound showed significant therapeutic effects, reducing both physical symptoms and underlying molecular markers of disease [4] [8] [5]:

| Experiment / Model | This compound Dosage / Route | Key Results |

|---|---|---|

| Adjuvant Arthritis (AA) Rat | 6.25 mg/kg/day, Oral (Per os) | 65% inhibition of arthritic paw swelling; significantly reduced IFN-γ mRNA expression in arthritic joints and spleen [4] [5] [3]. |

| AA Adoptive Transfer | 6.25 mg/kg/day to donor rats | Splenocytes from treated rats induced much milder arthritis in recipients, indicating an effect on the disease induction phase [6]. |

| Limiting Dilution Assay | 6.25 mg/kg/day | Reduced the frequency of disease-causative antigen-reactive T-cells in both AA and experimental autoimmune encephalomyelitis (EAE) models [6]. |

Detailed Experimental Protocols

For research reproducibility, here are the methodologies from key experiments.

In Vitro Cytokine Production Assay [4] [5]

- Cell Culture: Th1-dominant (allo-reactive, mite antigen-reactive) and Th2-dominant (ovalbumin-reactive) T-cell lines and clones are established and maintained.

- Drug Treatment: Cells are treated with this compound (e.g., at 0, 1, and 10 µM) for a 48-hour period.

- Cytokine Measurement: The production of cytokines (IFN-γ, IL-2, IL-4, IL-5) is measured in the culture supernatant. mRNA expression can also be analyzed using reverse transcription-polymerase chain reaction (RT-PCR).

In Vivo Adjuvant Arthritis Model [4] [6] [3]

- Animal Model: Lewis rats (7-week-old male) are used.

- Arthritis Induction: Arthritis is induced by an intradermal injection of 250 μg of M. tuberculosis (H37RA) in liquid paraffin into a hind foot pad.

- Drug Administration: this compound is emulsified in a 0.5% methylcellulose solution and administered orally at 6.25 mg/kg daily. Treatment can span the induction phase (e.g., days 0-10) or the progression phase.

- Disease Assessment: Paw swelling is measured to score arthritis severity. At endpoint, cytokine mRNA expression in joints and spleen is analyzed via RT-PCR.

Adoptive Transfer Experiment [6]

- Donor Treatment: AA rats are treated with this compound or vehicle during the disease induction phase (days 0-10).

- Cell Isolation & Transfer: Splenocytes are isolated from donor rats 10-11 days after adjuvant injection, cultured with Concanavalin A (Con A), and then transferred into naive, syngeneic recipient rats.

- Assessment: The incidence and severity of arthritis in the recipient rats are monitored and scored.

Research Context and Status

This compound is classified as a Disease-Modifying Antirheumatic Drug (DMARD) in the research context, as it slows the course of disease in models rather than just relieving symptoms [6]. Its lack of efficacy in a Th2-driven model (type-II collagen-induced arthritis) further confirms its specific mechanism [4] [5]. According to DrugBank, it remains an experimental compound and has not been approved for human use [1].

References

- 1. - TAK : Uses, Interactions, Mechanism of Action | DrugBank Online 603 [go.drugbank.com]

- 2. This compound | CAS#:158146-85-1 [chemsrc.com]

- 3. This compound | Antirheumatic Agent [medchemexpress.com]

- 4. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively suppresses Th1-type cytokine ... [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of disease causative T-cells in experimental ... [sciencedirect.com]

- 7. This compound selectively suppresses Th1-type cytokine production ... [medchemexpress.com]

- 8. Notice Regarding New Research and Development Credit [michigan.gov]

Comprehensive Technical Guide: TAK-603 Immunomodulating Activities

Introduction and Mechanism of Action

TAK-603 is a synthetically developed anti-rheumatic drug characterized by its immunomodulating and articular protecting activities. Its primary mechanism of action involves selective suppression of T-helper 1 (Th1) cytokine production, which distinguishes it from broad-spectrum immunosuppressants. Research indicates this compound specifically targets cellular immunity pathways without significant effects on humoral immunity or acute inflammatory responses, positioning it as a promising candidate for Th1-dominant autoimmune conditions like rheumatoid arthritis [1] [2].

The drug demonstrates a unique cytokine modulation profile, suppressing key Th1 cytokines including interferon-gamma (IFN-γ) and interleukin-2 (IL-2) while exhibiting minimal effects on Th2 cytokines such as IL-4 and IL-5. This selective immunomodulation occurs through intracellular signaling pathways that remain partially characterized, with evidence suggesting interference with T-cell activation and differentiation processes specific to the Th1 lineage [2].

Detailed Experimental Protocols and Models

In Vivo Experimental Models

The pharmacological profile of this compound was primarily established using adjuvant-induced arthritis (AA) models in rats, a well-characterized model for rheumatoid arthritis research. The standard protocol involved administering this compound orally at various dosages following the induction of arthritis through adjuvant injection [1].

Adjuvant Arthritis Rat Model Protocol:

- Induction Method: Arthritis induced via injection of complete Freund's adjuvant

- Dosing Regimen: Daily oral administration of this compound at 3.13-25 mg/kg/day

- Treatment Windows: Both prophylactic (immediately post-adjuvant) and therapeutic (after disease establishment) protocols were evaluated

- Assessment Parameters: Hind paw swelling measurement, body weight monitoring, histological analysis of synovial tissues, radiographic evaluation of joint and bone destruction [1]

The experimental design included comprehensive histological and radiographic analyses to quantify articular protection. Tissue samples were processed using standard hematoxylin and eosin staining for inflammatory cell infiltration assessment, while Safranin-O staining evaluated proteoglycan loss in articular cartilage. Radiographic scoring systems quantified joint space narrowing, erosions, and bone destruction [1].

In Vitro Experimental Systems

Multiple in vitro systems elucidated this compound's cellular mechanisms:

Lymphocyte Proliferation and Cytokine Production Assay:

- Cell Sources: Mouse lymphocytes and rat lymphocyte cultures

- Stimulation: Mitogen activation (Concanavalin A, Phytohemagglutinin)

- Culture Conditions: 72-hour cultures with this compound (10⁻⁷ to 10⁻⁵ M)

- Cytokine Measurement: IFN-γ and IL-2 quantification in supernatants

- Proliferation Assessment: ³H-thymidine incorporation measurement [1] [2]

Chondrocyte Protection Assay:

- Cell System: Rabbit chondrocyte cultures

- Stimulation: IL-1-induced extracellular matrix degradation

- This compound Exposure: Co-incubation with inflammatory stimulus

- Outcome Measures: Extracellular matrix component quantification, proteoglycan synthesis measurement [1]

Quantitative Data Summary

The following tables consolidate key quantitative findings from this compound pharmacological studies:

Table 1: In Vivo Efficacy of this compound in Adjuvant Arthritis Rats

| Parameter | Minimum Effective Dose | Maximum Effect | Model Specificity |

|---|---|---|---|

| Hind paw swelling inhibition | 3.13 mg/kg/day (p.o.) | Significant suppression at 25 mg/kg/day | Effective in AA rats |

| Body weight loss prevention | 3.13 mg/kg/day (p.o.) | Complete prevention at higher doses | Specific to inflammatory cachexia |

| Articular destruction suppression | 6.25 mg/kg/day (p.o.) | Marked protection at 25 mg/kg/day | Confirmed histologically/radiographically |

| Type IV allergy suppression | 25 mg/kg/day (p.o.) | Significant inhibition | Cellular immunity specific |

| Type III allergy effect | No effect | No suppression | No humoral immunity effect |

Table 2: In Vitro Activity Profile of this compound

| Experimental System | Concentration Range | Key Effects | Potency |

|---|---|---|---|

| Mouse lymphocyte proliferation | 10⁻⁷ to 10⁻⁵ M | Concentration-dependent suppression | IC₅₀ ~10⁻⁶ M |

| Rat IFN-γ production (ConA-induced) | 10⁻⁷ to 10⁻⁵ M | Significant inhibition | Maximum effect at 10⁻⁵ M |

| Rat IL-2 production (ConA-induced) | 10⁻⁷ to 10⁻⁵ M | Significant inhibition | Maximum effect at 10⁻⁵ M |

| Rabbit chondrocyte matrix protection | 10⁻⁷ to 10⁻⁵ M | IL-1-induced damage reduction | Concentration-dependent |

| PGE2 production (rat peritoneal cells) | Up to 10⁻⁵ M | No significant effect | Not prostaglandin-mediated |

Table 3: Cytokine Selectivity Profile of this compound

| Cytokine/Cell Type | Effect of this compound | Significance | Experimental System |

|---|---|---|---|

| IFN-γ (Th1) | Suppression | Selective Th1 inhibition | Allo-reactive T-cell lines |

| IL-2 (Th1) | Suppression | Selective Th1 inhibition | Mite antigen-reactive T-cells |

| IL-4 (Th2) | No significant effect | Th2 sparing | Ovalbumin-reactive T-cells |

| IL-5 (Th2) | No significant effect | Th2 sparing | Ovalbumin-reactive T-cells |

| Th1-dominant mRNA expression in AA rats | Suppression (local & systemic) | Correlation with efficacy | AA rat joints and spleen |

Signaling Pathway Context

While the precise molecular target of this compound requires further elucidation, its effects align with modulation of key immunoregulatory pathways. The following diagram illustrates the Th1/Th2 differentiation pathway that this compound selectively influences:

Diagram: this compound selectively suppresses Th1 cytokine production (IFN-γ, IL-2) without affecting Th2 cytokines (IL-4, IL-5), preferentially inhibiting cellular immunity pathways. Adapted from [2].

The drug's activity is particularly relevant in conditions with demonstrated Th1-dominance. In adjuvant arthritis rats, which show predominant Th1 cytokine production in both arthritic joints and spleen, this compound (6.25 mg/kg/day, p.o.) significantly reduced cytokine mRNA expression locally and systemically. Conversely, in collagen-induced arthritis models where Th2 cytokines appear more relevant and this compound shows minimal efficacy, this differential response further confirms its Th1-selective mechanism [2].

Research Applications and Future Directions

This compound represents an important pharmacological tool for understanding Th1-mediated immunopathology. Its well-characterized profile in animal models and selective mechanism provides a template for developing targeted immunomodulators with improved safety profiles.

Current research gaps include precise molecular target identification, potential combination therapies with other immunomodulators, and application to other Th1-dominant conditions. The historical data suggests promising articular protective properties worthy of reinvestigation with modern pharmacological approaches, particularly given the continued need for disease-modifying anti-rheumatic drugs with favorable benefit-risk profiles [1] [2].

References

TAK-603 interferon gamma modulation

Mechanism of Action & Key Findings

TAK-603 is an orally active antirheumatic agent identified as a selective suppressor of T-helper 1 (Th1)-type cytokine production, including IFN-γ and Interleukin-2 (IL-2), without significantly affecting Th2-type cytokines like IL-4 and IL-5 [1] [2]. This selective suppression is consistent with its efficacy in animal models where cellular immunity plays a central role, such as adjuvant arthritis (AA) [1].

The diagram below illustrates this selective mechanism.

Summary of Quantitative Data

The table below consolidates the key experimental findings from in vitro and in vivo studies.

| Model System | This compound Concentration/Dose | Key Outcome(s) | Source / Reference |

|---|---|---|---|

| In Vitro | |||

| Allo-reactive T-cell line (BALB/c mouse) | 1-10 µM | Suppressed IFN-γ production [1]. | Immunology, 1997 |

| OVA-reactive T-cell line (BALB/c mouse) | 1-10 µM | Suppressed IFN-γ production; no effect on IL-4 production [1]. | Immunology, 1997 |

| In Vivo | |||

| Adjuvant Arthritis (AA) Rats | 6.25 mg/kg (p.o., daily) | ~65% inhibition of paw swelling; significant reduction of IFN-γ mRNA in joints and spleen [1]. | Immunology, 1997 |

| Adjuvant Arthritis (AA) Rats | 6.25 mg/kg (p.o., daily, days 0-10) | Reduced disease-causative T-cells; splenocytes from treated rats showed reduced capacity to transfer arthritis [3]. | Immunopharmacology, 1997 |

Detailed Experimental Protocols

For reproducibility, here are the methodologies from the key studies cited above.

In Vitro T-Cell Cytokine Production Assay [1]

- Cell Lines: Th1-dominant T-cell lines were used, including an allo-reactive T-cell line (BALB/c mouse) and a mite antigen-reactive T-cell line (C57BL mouse). A Th2-dominant ovalbumin (OVA)-reactive T-cell line (BALB/c mouse) served as a control.

- Stimulation & Culture: Cells were stimulated with their specific antigen (e.g., irradiated spleen cells for the allo-reactive line, mite antigen, or OVA) and incubated for 48 hours.

- This compound Treatment: this compound was dissolved in DMSO and added to the cultures at final concentrations of 1 µM and 10 µM. A control group received DMSO vehicle only.

- Cytokine Measurement: After the incubation period, culture supernatants were collected. The production of cytokines (IFN-γ, IL-2, IL-4, IL-5) was measured, likely by enzyme-linked immunosorbent assay (ELISA).

In Vivo Adjuvant Arthritis Model [1] [3]

- Animal Model: Male Lewis rats (7 weeks old) are commonly used.

- Disease Induction: Arthritis is induced by a single intradermal injection of 250 μg of *Mycobacterium tuberculosis* (strain H37RA) suspended in liquid paraffin into a hind footpad.

- Drug Administration: this compound is suspended or dissolved in a 0.5% methylcellulose solution [3] [2]. The typical effective dose is 6.25 mg/kg, administered orally (p.o.) once daily. The treatment period can vary:

- Outcome Measures:

- Arthritis Score: Paw swelling is measured periodically using a plethysmometer.

- Cytokine mRNA Analysis: At the end of the experiment, tissues (spleen, arthritic joints) are collected. RNA is extracted, and the expression of cytokine mRNA (e.g., IFN-γ, IL-2) is analyzed using reverse transcription-polymerase chain reaction (RT-PCR).

- T-cell Frequency: A limiting dilution assay (LDA) can be performed on splenocytes to determine the frequency of disease-causative antigen-reactive T-cells [3].

Research Status and Next Steps

The search results indicate that this compound remains a research compound and is not approved for human treatment [2]. Its development appears to have been primarily in the preclinical stage, with the latest available data being over 25 years old.

To further your research, I suggest:

- Investigating Newer Analogues: Explore whether more recent drugs with a similar mechanism of action (selective Th1 suppression) have been developed.

- Searching Clinical Trial Databases: Check registries like ClinicalTrials.gov to see if this compound ever progressed to human trials.

- Exploring Recent Reviews: Look for contemporary reviews on the history of DMARD development or Th1-targeted therapies for context.

References

TAK-603 Th1 cytokine suppression

Core Mechanism of Action

TAK-603 is a novel anti-rheumatic drug that demonstrates a selective suppressive effect on T-helper 1 (Th1)-type cytokines without significantly impacting Th2-type cytokines [1] [2].

- Targeted Cytokines: It specifically suppresses the production of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are characteristic of the Th1 immune response [1].

- Cellular Specificity: This selective suppression was confirmed across multiple systems, including established Th1- and Th2-dominant T-cell lines and T-cell clones derived from an ovalbumin-reactive T-cell line [1].

- Immunological Context: The drug's efficacy is linked to conditions where cellular immunity and a Th1-dominant response are central. It was effective in adjuvant arthritis rats, where a Th1-dominant cytokine profile was observed, but had little effect in a type-II collagen-induced arthritis model, where Th2 cytokines were more prominent [1].

Experimental Data Summary

The table below summarizes key quantitative findings from the 1997 study.

| Experimental Model | Key Findings | This compound Dosage/Concentration |

|---|---|---|

| In Vitro T-cell Lines & Clones | Selective suppression of Th1 cytokines (IFN-γ, IL-2); no suppression of Th2 cytokines (IL-4, IL-5) [1]. | Information not specified in abstract. |

| Adjuvant Arthritis Rat Model | Significantly lower Th1 cytokine mRNA expression in arthritic joints and spleen [1]. | 6.25 mg/kg/day, per os (orally) [1]. |

Key Experimental Protocols

The seminal 1997 study used a combination of in vitro and in vivo methodologies to establish the selective mechanism of this compound [1].

- In Vitro T-cell Culture and Cytokine Measurement

- Cell Lines: Established Th1-dominant (BALB/c mouse alloreactive T cells and C57BL mouse mite antigen-reactive T cells) and Th2-dominant (BALB/c mouse ovalbumin-reactive T cells) lines.

- Treatment & Analysis: T-cell lines and clones were treated with this compound. Cytokine production (IFN-γ, IL-2, IL-4, IL-5) was measured to assess the drug's effect.

- In Vivo Animal Models of Arthritis

- Models Used: Adjuvant arthritis rats (responsive to this compound) and type-II collagen-induced arthritis rats (non-responsive).

- mRNA Analysis: Cytokine messenger RNA expression in the arthritic joint and spleen was analyzed using reverse transcription-polymerase chain reaction (RT-PCR).

- Drug Administration: this compound was administered orally to adjuvant arthritis rats, and the resulting cytokine mRNA expression was compared to untreated controls.

Visualizing the Workflow and Mechanism

The following diagrams outline the logical flow of the key experiments and the specific signaling pathway affected by this compound, based on the study's findings.

Diagram 1: Experimental workflow for evaluating this compound, integrating in vitro and in vivo approaches.

Diagram 2: this compound selectively inhibits Th1 cytokine production to suppress cellular immunity.

Modern Context and Development Status

It is important to note that the primary data for this compound is from 1997, and the search results do not indicate any subsequent clinical development or approval for human use.

- Current Status: this compound appears to be a historical research compound from the late 1990s. Its development was likely discontinued, as no recent clinical trials or publications were found.

- Contrast with Modern "TAK" Compounds: The search results listed other, more recent investigational drugs with "TAK" prefixes (e.g., TAK-788, TAK-063) [3] [4]. These are distinct molecular entities with different mechanisms (e.g., EGFR/HER2 inhibition, PDE10 inhibition) and are not related to this compound.

References

- 1. This compound selectively suppresses Th1-type cytokine ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 3. UCSD HER2 Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]

- 4. Beyond antipsychotics: a twenty-first century update for ... [nature.com]

Mechanism of Action and Pharmacological Effects

TAK-603 is characterized as an interferon-gamma (IFN-γ) modulator [1]. Key research indicates its effects are linked to the selective suppression of T-helper type 1 (Th1) cytokines.

- Selective Cytokine Suppression: In studies using mouse and rat T-cell lines, this compound suppressed the production of Th1 cytokines (IFN-γ and IL-2) but did not inhibit Th2 cytokines (IL-4, IL-5). This selective action is consistent with its efficacy in animal models where cellular immunity is dominant [2].

- Efficacy in Arthritis Models: The drug inhibited the progression of adjuvant arthritis in rats. In this model, the suppression of disease paralleled the reduced expression of Th1 cytokine mRNA, both in the arthritic joints and the spleen. In contrast, this compound had little effect on type-II collagen-induced arthritis, a model where Th2 cytokines are more important [2].

The following diagram illustrates the proposed mechanism of this compound based on the available research:

Proposed immunomodulatory mechanism of this compound.

Key Experimental Data and Protocols

The pharmacological assessment of this compound involved several key experiments. The tables below summarize the methodologies and findings from these studies.

Table 1: In Vitro Cytokine Production Assay [2]

| Parameter | Description |

|---|---|

| Objective | To determine the effect of this compound on cytokine production in T-helper cell subsets. |

| Cell Models | • Allo-reactive T-cell lines (BALB/c mouse) • Mite antigen-reactive T-cell lines (C57BL mouse) • Ovalbumin-reactive T-cell line (BALB/c mouse) & derived clones | | Experimental Protocol | 1. Establishment of Th1-dominant and Th2-dominant T-cell lines. 2. Treatment of cells with this compound. 3. Measurement of cytokine levels (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatant. | | Key Finding | Selective suppression of Th1-type cytokines (IFN-γ, IL-2); no suppression of Th2-type cytokines (IL-4, IL-5). |

Table 2: In Vivo Animal Model & mRNA Analysis [2]

| Parameter | Description |

|---|---|

| Objective | To investigate the effect of this compound on cytokine production in an animal model of arthritis. |

| Animal Model | Rat adjuvant-induced arthritis model. |

| Dosing Regimen | 6.25 mg/kg/day, administered orally (per os). |

| Analytical Method | Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

- Extraction of mRNA from arthritic joints and spleen tissue.

- Reverse transcription to cDNA.

- PCR amplification using cytokine-specific primers.

- Analysis of cytokine mRNA expression. | | Key Finding | this compound treatment significantly reduced the expression of Th1 cytokine mRNA at the disease site and systemically. |

Pharmacokinetics and Metabolism

This compound exhibits nonlinear (dose-dependent) pharmacokinetics in both animals and humans [3] [4]. Research in rats suggests this is due to product inhibition, where a major demethylated metabolite (M-I) competitively inhibits the cytochrome P450 (CYP)-mediated metabolism of the parent drug [3] [4].

Knowledge Gaps and Current Status

It is important to note that comprehensive data for a full pharmacological profile is unavailable. Key information on human pharmacokinetics, precise molecular targets, toxicity, and clinical efficacy is missing from the public domain. The most recent specific studies on this compound found in this search are from 1999, indicating that its development may have been discontinued.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 3. Possible factor for nonlinear pharmacokinetics of this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 4. Possible factor for nonlinear pharmacokinetics of this compound, ... [keio.elsevierpure.com]

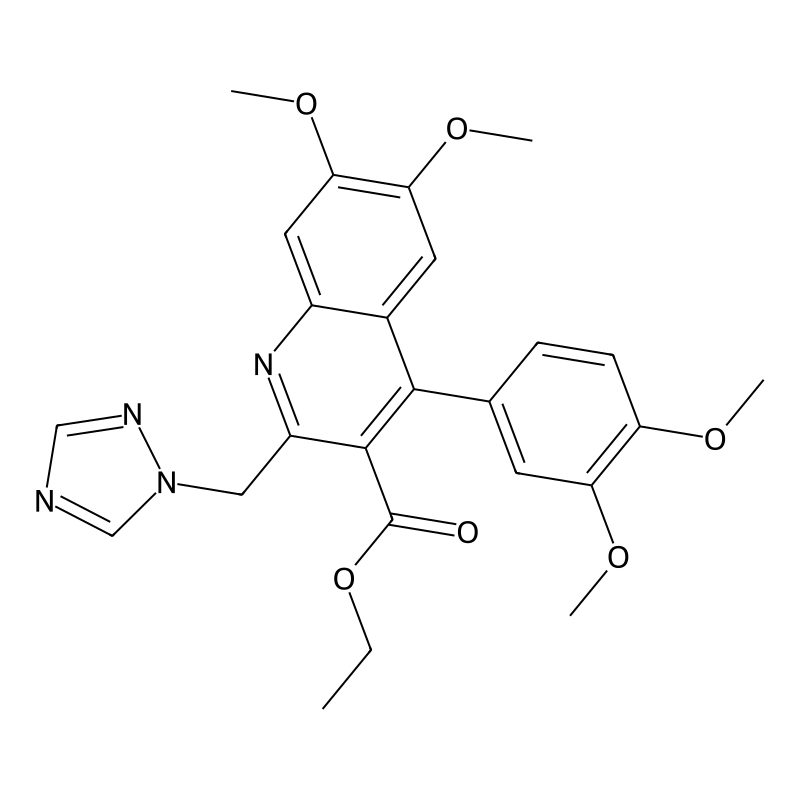

ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate

This guide synthesizes the available scientific data on TAK-603, a quinoline derivative developed as a potential disease-modifying antirheumatic drug (DMARD). The information below covers its core properties, pharmacological activities, and metabolic fate.

Core Compound Identification

The table below summarizes the fundamental chemical and regulatory information for this compound.

| Property | Description |

|---|---|

| Systematic IUPAC Name | ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate [1] |

| Molecular Formula | C₂₅H₂₆N₄O₆ [2] [1] |

| Average Mass | 478.505 g/mol [2] [1] |

| CAS Registry Number | 158146-85-1 [2] [1] |

| DrugBank Accession Number | DB17892 (Experimental Status) [1] |

Pharmacology and Mechanism of Action

This compound was discovered during research aimed at developing new drugs for bone and joint diseases, starting from the natural product justicidins as lead compounds [3] [4].

- Immunomodulatory Action: Early studies indicated that this compound preferentially suppresses the production of Interferon-gamma (IFN-γ) by Th1-type T-cell clones over Interleukin-4 (IL-4) production by Th2-type clones. This selective suppression of Th1 cytokine production was considered a key immunomodulating action [4]. DrugBank lists IFN-gamma as a target, with this compound acting as a modulator [1].

- Bone Resorption Inhibition: Beyond its immunomodulatory effects, this compound and related compounds demonstrate direct bone resorption inhibitory effects. They are effective in preventing both osteoclast formation and bone resorption activity by mature osteoclasts [3] [5]. In an animal model, this compound was also effective in preventing bone loss in ovariectomized mice [3] [5].

The following diagram illustrates the proposed primary and secondary pharmacological actions of this compound based on pre-clinical research:

Efficacy and Pharmacokinetic Data

The tables below summarize quantitative data from pre-clinical efficacy and disposition studies.

Table 1: Pharmacological Efficacy Profile

Findings from various disease models and experimental assays.

| Model/Assay | Finding/Effect | Dosage / Concentration |

|---|---|---|

| Adjuvant Arthritic (AA) Rat Model | Potent anti-inflammatory effect [4] | ED₅₀: 2.6 mg/kg/day (oral) [4] |

| AA Rat Model (Metabolite M-I) | Anti-inflammatory effect (potency lower than this compound) [6] | Not fully specified [6] |

| Bone Resorption (Raisz's Method) | Activity comparable/superior to justicidins [3] [5] | In vitro evaluation [3] |

| Ovariectomized Mice | Effective in preventing bone loss [3] [5] | Not fully specified [3] |

Table 2: Pharmacokinetic Parameters (Single Oral Dose)

Data from radiolabeled ([¹⁴C]) this compound studies in animal models [7].

| Parameter | Rat | Dog |

|---|---|---|

| Cₘₐₓ (Peak Plasma Concentration) | 0.31 μg/mL | 0.36 μg/mL |

| Tₘₐₓ (Time to Cₘₐₓ) | 2 hours | 1.7 hours |

| Apparent Half-Life (t₁/₂β) | 3.6 hours | 10.8 hours |

| Extent of Absorption | Quantitative | 54% |

| Bioavailability | 53% | 42% |

Key Distribution Findings [7]:

- Tissue Distribution: In rats, this compound and its radioactivity were widely distributed, with high concentrations in the liver, adrenal gland, and gastrointestinal tract. Elimination from the thyroid was slower than from other tissues.

- Target Site Distribution: Both the unchanged this compound and its active metabolite M-I were detected in articular soft tissues and synovial fluids of rats and dogs, respectively.

- Excretion: Most of the dosed radioactivity was excreted within 48 hours (rats) and 96 hours (dogs), primarily via feces over urine. In rats, significant biliary excretion (69% of dose) and enterohepatic circulation were observed.

Metabolism and Metabolites

This compound undergoes extensive metabolism, and several metabolites have been identified and synthesized for toxicological and pharmacological studies [8].

Table 3: Key Identified Metabolites

Synthesized metabolites and their noted characteristics [6] [7] [8].

| Metabolite | Chemical Description | Reported Activity |

|---|---|---|

| M-I (2c) | 4-(4-hydroxy-3-methoxyphenyl) derivative (phenolic O-demethylation) [6] | Anti-inflammatory effect in AA rats (slightly lower potency than this compound) [6] |

| 1a | Carboxylic acid derivative (ester hydrolysis) [8] | Synthesized for identification and toxicology [8] |

| 1d | 4-(3-hydroxy-4-methoxyphenyl) derivative (phenolic O-demethylation) [8] | Synthesized for identification and toxicology [8] |

| 1e | Pyridazinoquinolinone derivative [8] | Novel metabolite, synthesized for toxicology [8] |

The overall experimental workflow from discovery to metabolic profiling is summarized below:

Summary and Research Status

Based on the gathered information, this compound is an experimental compound that has not advanced to approved drug status. The available data is from pre-clinical and early clinical research phases. Key aspects of its profile include:

- Dual Activity: It exhibits a combination of immunomodulatory effects (via Th1/IFN-γ suppression) and direct inhibitory effects on bone resorption, making it a candidate for treating rheumatoid arthritis and related bone conditions [3] [4].

- Pharmacokinetics: It is well absorbed in rats but moderately in dogs, with good bioavailability. It reaches target joint tissues and is extensively metabolized and eliminated [7].

- Active Metabolites: At least one metabolite, M-I, contributes to the overall pharmacological activity [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1, ... [chemspider.com]

- 3. 6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on disease-modifying antirheumatic drugs [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on Disease-Modifying Antirheumatic Drugs. III. Bone... [jstage.jst.go.jp]

- 6. Studies on disease-modifying antirheumatic drugs. II. Synthesis and... [pubmed.ncbi.nlm.nih.gov]

- 7. 6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3- ... [pubmed.ncbi.nlm.nih.gov]

- 8. 6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3- ... [sciencedirect.com]

Mechanism of Action and Key Findings

TAK-603 is a small molecule compound with the chemical formula C₂₅H₂₆N₄O₆ [1]. Its primary documented mechanism of action is the selective suppression of Th1-type cytokine production, specifically inhibiting interferon-gamma (IFN-γ) and interleukin-2 (IL-2) without affecting Th2-type cytokines (IL-4, IL-5) [2] [3] [1]. This action is consistent with its greater efficacy in animal models where cellular immunity is dominant.

The compound's effectiveness and mechanism are summarized in the table below:

| Aspect | Finding |

|---|---|

| Molecular Target | Interferon gamma (IFN-γ) [1] |

| Primary MoA | Selective suppression of Th1 cytokine production (IFN-γ, IL-2) [2] [3] |

| Test Systems | Mouse T-cell lines (allo-reactive, mite antigen-reactive), T-cell clones, adjuvant arthritis (AA) rats [2] [3] |

| Efficacy in Models | Effective in adjuvant arthritis rats; little effect in type-II collagen-induced arthritis (CIA) [2] [3] |

| Key Pharmacokinetic Trait | Nonlinear pharmacokinetics in rats due to product inhibition by its major metabolite, M-I [4] [5] |

Experimental Protocols for Key Findings

Here are the methodologies used in the foundational this compound studies.

In Vitro T-Cell Cytokine Production

- Cell Culture: Established Th1-dominant and Th2-dominant T-cell lines were used. Th1 lines included BALB/c mouse allo-reactive T cells and C57BL mouse mite antigen-reactive T cells. The Th2 line was from BALB/c mouse ovalbumin-reactive T cells [2].

- Drug Treatment & Measurement: Cells were treated with this compound. The production of cytokines (IFN-γ, IL-2, IL-4, IL-5) was measured, showing suppressed production of Th1 but not Th2 cytokines [2].

In Vivo Adjuvant Arthritis Model

- Animal Model: Adjuvant arthritis was induced in rats [2].

- Treatment Protocol: Arthritic rats were treated orally with this compound at 6.25 mg/kg/day [2] [3].

- Analysis: Cytokine mRNA expression in arthritic joints and spleens was analyzed using reverse transcription-polymerase chain reaction (RT-PCR). This compound treatment significantly reduced Th1 cytokine mRNA levels both locally and systemically [2].

Diagrams of Mechanisms and Workflows

Based on the research findings, the following diagrams illustrate the core mechanisms and experimental workflows.

This compound Selective Th1 Suppression in Arthritis

The diagram below illustrates the proposed mechanism by which this compound exerts its therapeutic effect in responsive arthritis models like Adjuvant Arthritis.

This compound selectively inhibits the Th1 pathway, reducing arthritis progression.

Nonlinear Pharmacokinetics via Product Inhibition

The diagram below outlines the metabolic pathway of this compound and the mechanism behind its nonlinear pharmacokinetics.

Metabolite M-I inhibits this compound metabolism, reducing clearance and causing nonlinear kinetics.

Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics in rats, meaning its clearance changes with the dose [4]. The primary factor is product inhibition: its major demethylated metabolite, M-I, competitively inhibits the CYP enzymes responsible for metabolizing the parent this compound drug [4] [5]. In bile-cannulated rats where M-I levels were reduced, the elimination rate of this compound increased, confirming this mechanism [5].

References

- 1. - TAK : Uses, Interactions, Mechanism of Action | DrugBank Online 603 [go.drugbank.com]

- 2. - TAK selectively suppresses Th1-type cytokine production and... 603 [pmc.ncbi.nlm.nih.gov]

- 3. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 4. Possible factor for nonlinear pharmacokinetics of this compound, ... [keio.elsevierpure.com]

- 5. Effect of its demethylated metabolite on the... — Keio University [keio.elsevierpure.com]

Drug Profile and Mechanism of Action

The table below summarizes the core information and proposed mechanism of action of TAK-603.

| Attribute | Description |

|---|---|

| Drug Name | This compound |

| Therapeutic Class | Experimental Disease-Modifying Antirheumatic Drug (DMARD) [1] |

| Chemical Description | Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate [2] |

| Modality | Small Molecule [2] |

| Key Proposed Mechanism | Selective suppression of T-helper 1 (Th1)-type cytokine production, including Interferon-gamma (IFN-γ) and IL-2, without affecting Th2-type cytokines [3]. It also directly protects cartilage by inhibiting IL-1-induced extracellular matrix reduction in chondrocytes [1]. |

| Molecular Target | Described as a modulator of Interferon gamma (IFN-γ) in structured databases [2]. |

Key Preclinical Findings and Experimental Data

This compound's efficacy and immunomodulatory action were primarily evaluated in rodent models of arthritis. Key quantitative data from these studies are summarized below.

| Study Model/System | Dosing | Key Experimental Findings |

|---|---|---|

| Adjuvant Arthritic (AA) Rats (in vivo) | 3.13 mg/kg/day (p.o.) | Minimum effective dose for inhibiting hind paw swelling and body weight loss [1]. |

| 6.25 mg/kg/day (p.o.) | ~65% inhibition of arthritic paw swelling; significantly reduced IFN-γ mRNA expression in arthritic joints and spleen [3] [4]. | |

| 25 mg/kg/day (p.o.) | Suppressed type IV (delayed-type) allergy [1]. | |

| Histological/Radiographic Studies (AA Rats) | Effective doses (e.g., 6.25 mg/kg/day) | Suppressed development of synovial lesions and joint/bone destruction [1]. |

| Mouse/Rat Lymphocytes (in vitro) | 10⁻⁷ to 10⁻⁵ M | Suppressed mitogen-induced proliferation and ConA-induced IFN-γ & IL-2 production [1]. |

| Allo-reactive T-cell Line (in vitro) | 1-10 µM | Suppressed IFN-γ production, but showed little effect on IL-4 production [3] [4]. |

| Rabbit Chondrocytes (in vitro) | 10⁻⁷ to 10⁻⁵ M | Significantly inhibited IL-1-induced extracellular matrix reduction [1]. |

The proposed mechanism and key experimental findings can be visualized in the following workflow:

Pharmacokinetics and Drug Design

- Unique Pharmacokinetic Phenomenon: Studies in rats identified that a demethylated metabolite of this compound, known as M-I, inhibits the metabolic clearance of the parent drug. This "product inhibition" is a key factor causing the non-linear, dose-dependent pharmacokinetics of this compound [5].

- Chemical Optimization: The quinoline structure of this compound served as a template for further drug design. Subsequent research synthesized novel thienodipyridine derivatives, with one candidate (compound 21) reportedly exhibiting more potent anti-inflammatory activity than this compound in an adjuvant arthritis model [6].

Research Significance and Development Status

This compound was characterized as a promising immunomodulatory agent with a unique mechanism focused on suppressing the overactive cellular (Th1) immune response thought to drive conditions like rheumatoid arthritis [1] [3]. Its ability to directly protect cartilage from destruction further distinguished it from simpler anti-inflammatory drugs.

Note on Current Status: The available data primarily comes from preclinical studies published in the 1990s. This compound is consistently classified in databases as an experimental drug [2], indicating it did not progress to become an approved medicine.

References

- 1. Immunomodulating and articular protecting activities of a new... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 4. - TAK is a Potent and Orally Active... - Immune System Research 603 [immune-system-research.com]

- 5. Effect of its demethylated metabolite on the... — Keio University [keio.elsevierpure.com]

- 6. Studies on Disease-Modifying Antirheumatic Drugs. IV. Synthesis of... [jstage.jst.go.jp]

IFN-γ Signaling Pathway and Inhibition Strategies

Interferon-gamma (IFN-γ) is a key cytokine in regulating innate and adaptive immune responses [1]. The core signaling pathway is outlined below, as it is fundamental to understanding how an inhibitor would work.

Figure 1: Core IFN-γ signaling pathway and potential inhibition points. Inhibitors often target the JAK-STAT cascade [2].

Based on this pathway, therapeutic strategies to inhibit IFN-γ signaling primarily target its key nodes, as summarized below.

Table 1: Strategies for Inhibiting IFN-γ Signaling

| Target Node | Strategy | Example Agents | Mechanism of Action |

|---|---|---|---|

| IFN-γ Cytokine | Neutralizing Monoclonal Antibodies (MAbs) | Fontolizumab, Emapalumab [2] | Binds directly to IFN-γ, preventing its interaction with the receptor [2]. |

| JAK-STAT Pathway | Small Molecule JAK Inhibitors | Various JAK inhibitors [2] | Blocks kinase activity of JAK1/JAK2, preventing phosphorylation and activation of STAT1 [2]. |

| Downstream Effects | Bioactive Phytochemicals | Plant-derived compounds (under investigation) [2] | Modulates the inflammatory cascade through various mechanisms [2]. |

Experimental Approaches for Profiling IFN-γ Inhibitors

To characterize a compound like TAK-603, researchers use a suite of established in vitro and in vivo assays. The workflow typically progresses from simple cellular models to more complex functional and disease-relevant models.

Figure 2: A multi-assay experimental workflow for profiling IFN-γ inhibitors, progressing from target to disease models.

The specific methodologies for key experiments include:

- Pathway Activation Assays: Cells (e.g., human T-lymphocyte lines) are stimulated with recombinant IFN-γ (e.g., 10-100 ng/mL) with/without the inhibitor. Phospho-STAT1 levels are quantified via Western Blot using antibodies against pY701-STAT1 or a cell-based ELISA for higher throughput [2] [1].

- Functional Cellular Assays: The antigen presentation capacity of cells is measured by co-culturing IFN-γ-treated antigen-presenting cells (APCs) with reporter T cells. Inhibition is measured by reduced T-cell activation, often via flow cytometry for activation markers (e.g., CD69) or cytokine release (e.g., IL-2) [2] [3].

- Gene Expression Analysis: Cells treated with IFN-γ and the inhibitor are lysed for RNA extraction. Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the mRNA levels of Interferon-Stimulated Genes (ISGs) like

CXCL9andCXCL10[2] [3]. - In Vivo Efficacy Models: The inhibitor is administered (orally or intraperitoneally) to mice with experimental colitis (e.g., induced by DSS or TNBS). Efficacy is assessed by tracking disease activity index (DAI), histological scoring of colon tissue, and measuring IFN-γ and ISG levels in mucosal tissue [2].

A Path Forward for Your Research on this compound

Since this compound is not described in the available scientific literature, I suggest these steps to find the technical information you need:

- Check Patent Filings: The most detailed technical information on a developmental compound is often found in patents. Search the USPTO, WIPO (World Intellectual Property Organization), and Google Patents for "this compound".

- Search Clinical Trial Registries: If this compound has entered clinical development, details on its mechanism and design may be on ClinicalTrials.gov or other international registries.

- Explore Company Pipeline: If "TAK" refers to Takeda Pharmaceutical, review their official R&D pipeline and scientific publications for related programs.

References

TAK-603 target identification

TAK-603 Profile Summary

The table below summarizes the core identification and status of this compound:

| Property | Description |

|---|---|

| IUPAC Name | ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate [1] |

| Chemical Formula | C25H26N4O6 [1] |

| Molecular Weight | 478.505 g/mol [1] |

| DrugBank Status | Experimental [1] |

| Proposed Indication | Rheumatoid Arthritis (investigational) [2] [3] |

Target Identification and Mechanism of Action

The primary identified biological target of this compound is Interferon-gamma (IFN-γ), where it acts as a modulator [1]. The key mechanistic insight is that this compound selectively suppresses the production of T-helper type 1 (Th1) cytokines, including IFN-γ and Interleukin-2 (IL-2), without significantly affecting Th2 cytokines (IL-4, IL-5) [2] [3] [4].

This selective immunomodulation is consistent with its efficacy profile in animal models where cellular immunity is dominant [2] [3]. The compound was more effective in adjuvant-induced arthritis models in rats, which exhibit a Th1-dominant cytokine profile, and less effective in type-II collagen-induced arthritis models, where Th2 cytokines appear more relevant [2] [3].

Supporting Experimental Evidence

The following table summarizes the key experimental findings that support the target identification and mechanism of action for this compound:

| Experimental Model | Finding | Reference |

|---|---|---|

| In Vitro T-Cell Lines | Suppressed IFN-γ and IL-2 (Th1) production; no suppression of IL-4 or IL-5 (Th2). | [2] [3] |

| Adjuvant Arthritis Rats | Reduced Th1 cytokine mRNA expression in joints and spleen; paralleled inhibition of disease progression. | [2] [3] |

| Type-II Collagen-Induced Arthritis | Showed little effect, consistent with the non-Th1-dominant nature of this model. | [2] [3] |

Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics in rats. Studies identified that its major demethylated metabolite (M-I) competitively inhibits the cytochrome P450-mediated metabolism of the parent drug. This product inhibition is a key factor responsible for the nonlinearity, as saturation of elimination occurs with increasing doses [5] [6] [7].

- Absorption & Distribution: In rats, this compound is absorbed quantitatively after oral administration and is widely distributed in tissues, with high concentrations in the liver, adrenal gland, and gut. Both this compound and its active metabolite M-I distribute into target tissues like articular soft tissues and synovial fluid [8].

- Elimination: The drug is primarily excreted in feces, with significant biliary excretion and enterohepatic circulation observed in rats [8].

Experimental Protocol Summary

The foundational evidence for this compound's mechanism came from studies using established Th1-dominant and Th2-dominant T-cell lines [2] [3]:

- Cell Lines: Th1 lines (BALB/c mouse alloreactive T cells; C57BL mouse mite antigen-reactive T cells) and a Th2 line (BALB/c mouse ovalbumin-reactive T cells) were used.

- Treatment: Cell lines and derived T-cell clones were treated with this compound.

- Cytokine Measurement: Production of Th1 cytokines (IFN-γ, IL-2) and Th2 cytokines (IL-4, IL-5) was measured to assess the selective effect of the drug.

- In Vivo Validation: Adjuvant arthritis rats were treated orally with this compound (6.25 mg/kg/day). The expression of cytokine mRNA in arthritic joints and the spleen was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) to correlate the suppression of Th1 cytokines with the inhibition of disease progression.

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism by which this compound exerts its selective immunomodulatory effect, based on the available research:

This proposed mechanism of selective Th1 suppression underpinned the development of this compound as a potential disease-modifying antirheumatic drug (DMARD) [9].

Important Limitations

- Dated Information: The most specific and conclusive scientific literature on this compound's pharmacology and target is from 1997-1999. Its current status as an experimental drug suggests development may have been discontinued.

- Limited Data: Many sections in modern databases (like DrugBank) are listed as "Not Available" [1], including detailed pharmacodynamics, toxicity, and full clinical trial results.

The available evidence strongly supports IFN-γ and Th1 cytokine suppression as the core mechanism of this compound. For the most current research in this area, it would be best to investigate literature on modern IFN-γ inhibitors or Th1 pathway modulators for rheumatoid arthritis.

References

- 1. - TAK : Uses, Interactions, Mechanism of Action | DrugBank Online 603 [go.drugbank.com]

- 2. This compound selectively suppresses Th1-type cytokine ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound selectively suppresses Th1-type cytokine production ... [medchemexpress.com]

- 5. Possible factor for nonlinear pharmacokinetics of this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 6. ARTICLES Effect of Its Demethylated Metabolite on the ... [sciencedirect.com]

- 7. Possible factor for nonlinear pharmacokinetics of this compound, ... [keio.elsevierpure.com]

- 8. Disposition of the new antirheumatic agent ethyl... [pubmed.ncbi.nlm.nih.gov]

- 9. Process development of a disease-modifying antirheumatic ... [sciencedirect.com]

Molecular Targets and Mechanism of Action

The table below summarizes the core molecular and pharmacological interactions of TAK-603.

| Aspect | Description |

|---|---|

| Primary Known Target | Acts as a modulator of Interferon-gamma (IFN-γ) [1]. |

| Key Mechanism | Selectively suppresses Th1-type cytokines (IFN-γ, IL-2) without inhibiting Th2-type cytokines (IL-4, IL-5) [2] [3] [4]. |

| Cellular Effect | Reduces the frequency of disease-causative, antigen-reactive T-cells in vivo [5]. |

| Overall Therapeutic Hypothesis | Modulates immune responses where cellular immunity (often driven by Th1) plays a central role, such as in adjuvant-induced arthritis [2] [4]. |

Key Experimental Evidence and Protocols

The efficacy and mechanism of this compound have been characterized through a series of standardized experimental models.

In Vitro T-Cell Cytokine Production Assay

This methodology is used to demonstrate the selective suppression of Th1 cytokines [2] [3].

- Cell Lines: Established Th1-dominant (e.g., BALB/c mouse alloreactive T-cells, C57BL mouse mite antigen-reactive T-cells) and Th2-dominant (e.g., BALB/c mouse ovalbumin-reactive T-cells) lines [2].

- Treatment: Cells are cultured with this compound across a concentration range (e.g., 1-10 µM) [6].

- Stimulation: T-cell lines are stimulated with mitogens like Concanavalin A (ConA) to induce cytokine production [4].

- Measurement: Cytokine levels (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatant are quantified. Studies consistently show this compound inhibits IFN-γ and IL-2 production (Th1) without affecting IL-4 and IL-5 (Th2) [2] [3] [4].

In Vivo Adjuvant Arthritis (AA) Model

This model is pivotal for evaluating the disease-modifying activity of this compound [2] [5] [4].

- Animal Model: Female Lewis rats induced with arthritis via intradermal injection of complete Freund's adjuvant (CFA) [2] [4].

- Dosing: this compound is administered orally at 3.13-6.25 mg/kg/day. It is effective when given during the induction phase of the disease [2] [4].

- Efficacy Endpoints:

- Clinical Scoring: Reduction in hind paw swelling and overall arthritis score [5] [4].

- Histological/Radiographic Analysis: Suppression of synovial inflammation, and joint/bone destruction [4].

- Molecular Analysis: mRNA expression of Th1 cytokines in arthritic joints and spleens is significantly reduced, as measured by RT-PCR [2].

- Adoptive Transfer: Splenocytes from this compound-treated AA rats, when transferred to healthy syngeneic recipients, induce only mild arthritis, indicating a reduction in pathogenic T-cells [5].

Ex Vivo Limiting Dilution Assay (LDA)

This protocol quantifies the frequency of antigen-reactive T-cells [5].

- Cell Source: Splenocytes are harvested from Adjuvant Arthritis (AA) rats, both treated and untreated with this compound.

- Setup: Splenocytes are serially diluted and cultured in multiple wells with antigen (e.g., PPD) and antigen-presenting cells.

- Readout: The frequency of T-cells proliferating in response to the specific antigen is calculated. LDA shows that this compound treatment reduces the frequency of PPD-reactive T-cells in AA rats [5].

The following diagram illustrates the experimental workflow that integrates these in vivo and ex vivo methods to evaluate this compound's effects.

Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics in rats, which is relevant for dose selection in preclinical and clinical studies [7].

- Nonlinearity: After intravenous administration, the total body clearance of unchanged this compound decreases significantly with increasing dose, suggesting saturation of its elimination [7].

- Proposed Mechanism: In vitro studies with rat liver microsomes indicate that product inhibition is a likely factor. A major demethylated metabolite (M-I) competitively inhibits the CYP-mediated metabolism of the parent drug, this compound [7].

Research Significance and Context

- Therapeutic Niche: this compound represents a class of agents intended to modify the disease course of rheumatoid arthritis by targeting underlying immune dysregulation, specifically Th1-driven pathology, rather than just providing symptomatic relief [4].

- Differentiated Profile: Its lack of effect on prostaglandin E2 (PGE2) production and models of acute inflammation distinguishes it from classic non-steroidal anti-inflammatory drugs (NSAIDs) [4].

- Model-Dependent Efficacy: The drug's effectiveness in adjuvant arthritis (a Th1-dominant model) but not in type II collagen-induced arthritis (where Th2 cytokines are more prominent) underscores its specific mechanism and provides a framework for understanding which patient populations might respond best to such therapy [2].

References

- 1. - TAK : Uses, Interactions, Mechanism of Action | DrugBank Online 603 [go.drugbank.com]

- 2. This compound selectively suppresses Th1-type cytokine ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulating and articular protecting activities of a ... [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of disease causative T-cells in experimental autoimmune... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:158146-85-1 [chemsrc.com]

- 7. Possible factor for nonlinear pharmacokinetics of this compound, ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: TAK-603 in Adjuvant Arthritis Rats

References

- 1. This compound | CAS#:158146-85-1 [chemsrc.com]

- 2. This compound selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound selectively suppresses Th1-type cytokine ... [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulating and articular protecting activities of a ... [pubmed.ncbi.nlm.nih.gov]

- 5. Adjuvant Arthritis (AIA) In Rat [inotiv.com]

- 6. Possible factor for nonlinear pharmacokinetics of this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of its demethylated metabolite on the ... [pubmed.ncbi.nlm.nih.gov]

TAK-603 in vitro lymphocyte proliferation assay

Mechanism of Action of TAK-603

This compound exerts its effects by selectively suppressing cytokines characteristic of a Th1 immune response, which is often dominant in cell-mediated autoimmune pathologies. The table below summarizes its core pharmacological actions:

| Aspect of Action | Specific Effect | Experimental Observation |

|---|---|---|

| Cytokine Profile | Suppresses Th1-type cytokines [1] [2] [3] | Dose-dependent suppression of IFN-γ and IL-2 production. |

| Does not suppress Th2-type cytokines [1] [2] | No significant effect on IL-4 and IL-5 production. | |

| Immunity Type | Inhibits cellular immunity [1] [4] | Effective in Th1-dominant models (e.g., adjuvant arthritis, GVHD). |

| Minimal effect on humoral immunity [1] | Little effect in Th2-dominant models (e.g., type-II collagen-induced arthritis). |

This selective suppression is consistent with its efficacy in preclinical models where cellular immunity plays a central role, such as adjuvant-induced arthritis and acute graft-versus-host disease (GVHD) [1] [4].

In Vitro Protocol: Assessing this compound Effects on T-Cell Cytokine Production

This protocol outlines a method for evaluating the selective effect of this compound on cytokine production in antigen-reactive T-cell lines.

Key Materials and Reagents

- This compound: Prepare a stock solution in DMSO; aliquot and store at -20°C [3].

- T-Cell Cultures: Established Th1-dominant (e.g., mouse allo-reactive T-cells or mite antigen-reactive T-cells) and Th2-dominant (e.g., mouse ovalbumin-reactive T-cells) lines [1] [2].

- Cell Culture Plates: 96-well plates for cell culture.

- Stimulating Antigens: Specific antigens for each T-cell line (e.g., ovalbumin, mite antigen).

- ELISA Kits: For quantifying IFN-γ, IL-2, IL-4, and IL-5.

Experimental Procedure

- Step 1: Cell Seeding and Pre-treatment

- Seed T-cells in 96-well plates at a density of 1-5 x 10⁵ cells/mL in complete medium.

- Pre-treat cells with this compound across a concentration range (e.g., 1 µM and 10 µM) for a specified period (e.g., 1 hour) prior to antigen stimulation [2] [3]. Include a vehicle control (DMSO at the same dilution).

- Step 2: Antigen Stimulation

- Stimulate the T-cell cultures with their specific antigens.

- Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator [2].

- Step 3: Supernatant Collection and Cytokine Measurement

- After incubation, centrifuge the plates at approximately 1,500-2,000 rpm for 5 minutes to pellet cells and debris [5].

- Carefully collect the cell culture supernatant from each well.

- Quantify the concentrations of IFN-γ, IL-2, IL-4, and IL-5 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Expected Results and Data Analysis

Treatment with this compound should result in a dose-dependent suppression of the Th1 cytokines IFN-γ and IL-2 in the Th1-dominant cell lines, while the production of the Th2 cytokines IL-4 and IL-5 in the Th2-dominant line should remain largely unaffected [1] [2]. Data is typically presented as mean cytokine concentration ± SEM from multiple replicates.

Workflow for this compound In Vitro Assay

The following diagram illustrates the key steps of the protocol:

Application Notes and Troubleshooting

- Confirming Th1/Th2 Phenotype: Prior to main experiments, confirm the cytokine profile of T-cell lines using mitogen stimulation and cytokine measurement [1].

- This compound Solubility: Ensure DMSO concentration is ≤0.1% to avoid cytotoxicity. A 10 mM stock allows for a 1:1000 dilution to achieve a 10 µM working concentration.

- Optimal Incubation Time: A 48-hour incubation is standard [2], but preliminary kinetic experiments (e.g., 24, 48, 72 hours) can determine the peak cytokine production for your system.

- Cell Viability Assessment: Use an LDH release assay alongside ELISA to confirm that cytokine suppression is not due to general cytotoxicity [6] [5]. The basic workflow involves collecting supernatant, adding LDH assay reagent, incubating in the dark, stopping the reaction, and measuring absorbance at 490 nm [6].

References

- 1. This compound selectively suppresses Th1-type cytokine ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound selectively suppresses Th1-type cytokine ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Antirheumatic Agent [medchemexpress.com]

- 4. Prevention of lethal acute graft-versus-host disease in mice by ... [sciencedirect.com]

- 5. LDH assay kit guide: Principles and applications [abcam.com]

- 6. Quantification of lactate dehydrogenase for cell viability ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Evaluating TAK-603 Chondroprotective Activity in Rheumatoid Arthritis Models

Introduction to TAK-603 and Chondrocyte Protection

This compound (ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate) represents a promising disease-modifying antirheumatic drug (DMARD) with a unique mechanism of action targeting the underlying immunopathological processes in rheumatoid arthritis. This synthetic compound was developed through chemical modification of justicidins, natural products known for their potent bone resorption inhibitory activity [1] [2]. This compound exhibits a distinctive immunomodulatory profile characterized by selective suppression of T-helper 1 (Th1)-type cytokine production, which plays a central role in cellular immunity-driven joint pathology [3] [4]. The therapeutic potential of this compound extends beyond immunomodulation to direct chondroprotective effects through inhibition of osteoclast formation and prevention of bone resorption by mature osteoclasts, making it a valuable candidate for protecting articular integrity in inflammatory arthritis [2].

The pathophysiological context of rheumatoid arthritis involves complex interactions between immune cells and joint tissues, where activated T-cells and macrophages infiltrate the synovium and release pro-inflammatory cytokines that drive chondrocyte apoptosis and matrix degradation [5]. In this cascade, Th1-type cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2) promote inflammatory responses that contribute to cartilage destruction. This compound addresses this pathology through its selective suppression of Th1 cytokines while sparing Th2 cytokines (IL-4, IL-5), thereby modulating the immune balance in favor of cartilage protection and joint homeostasis [3] [4].

Drug Profile and Mechanism of Action

Basic Pharmacological Properties

This compound is characterized by its quinoline derivative structure with a triazole moiety, contributing to its favorable pharmacological properties including oral bioavailability [6] [2]. The compound demonstrates dose-dependent nonlinear pharmacokinetics in rat models, attributed to product inhibition where its major demethylated metabolite (M-I) competitively inhibits cytochrome P450-mediated metabolism of the parent compound [7]. This unique pharmacokinetic profile necessitates careful consideration of dosing regimens in experimental designs and therapeutic applications. With a molecular weight of 478.50 and chemical formula C₂₅H₂₆N₄O₆, this compound is suitable for in vitro and in vivo investigations, typically administered orally in suspension formulations using 0.5% methylcellulose as vehicle [6].

Molecular Mechanisms and Signaling Pathways

The primary mechanism of this compound involves selective modulation of T-cell differentiation and cytokine production, particularly through suppression of Th1-type responses while preserving Th2 functionality [3] [4]. At the molecular level, this selective cytokine suppression disrupts the inflammatory cascade that leads to chondrocyte apoptosis and cartilage degradation. In adjuvant-induced arthritis (AA) models, this compound treatment significantly reduces IFN-γ mRNA expression in both arthritic joints and spleen tissue, correlating with improved clinical outcomes and histopathological findings [3] [4]. Additionally, this compound demonstrates direct bone protective effects by inhibiting osteoclast formation and activity, thereby preventing pathological bone resorption that accompanies progressive joint destruction in inflammatory arthritis [2].

Table 1: Key Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Chemical Name | Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate | [6] [2] |

| CAS Number | 158146-85-1 | [6] |

| Molecular Weight | 478.50 g/mol | [6] |

| Molecular Formula | C₂₅H₂₆N₄O₆ | [6] |

| Mechanism of Action | Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); Inhibition of osteoclast formation and activity | [3] [4] [2] |

| Primary Indication | Adjuvant arthritis; Rheumatoid arthritis (investigational) | [1] [3] |

| Solubility | Soluble in 0.5% methylcellulose for in vivo administration | [6] |

The following diagram illustrates the proposed mechanism of TANDEM-603 in chondrocyte protection:

In Vitro Protocol: Chondrocyte Protection Assay

Primary Chondrocyte Isolation and Culture

The isolation of primary chondrocytes from articular cartilage represents a critical first step in establishing reliable in vitro models for evaluating chondroprotective compounds. For murine chondrocytes, articular cartilage is aseptically harvested from 24-day-old C57BL/6J mice and subjected to sequential collagenase digestion (0.2% collagenase Type II) for 2-3 hours at 37°C with continuous stirring [8]. The isolated chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [8]. Chondrocyte characterization should be confirmed through toluidine blue staining (sulfated proteoglycan detection) and collagen II immunofluorescence labeling before experimental use, with first or second passage cells typically providing optimal responsiveness while maintaining phenotypic stability [8].

Inflammation Induction and this compound Treatment

To model the inflammatory environment of rheumatoid arthritis, chondrocytes are stimulated with recombinant interleukin-1β (IL-1β), a key pro-inflammatory cytokine that drives cartilage matrix degradation and chondrocyte apoptosis in joint diseases [8]. Cells are typically pretreated with varying concentrations of this compound (0.1-10 µM) for 2 hours prior to induction of inflammation with IL-1β (10 ng/mL) for 24 hours [3] [8]. The treatment protocol should include appropriate controls: untreated cells (negative control), IL-1β-stimulated cells (positive control), and vehicle-treated cells (to account for solvent effects). For this compound, which is dissolved in DMSO, the final DMSO concentration should not exceed 0.1% to maintain cell viability and prevent solvent-induced artifacts [6].

Assessment of Chondroprotective Effects

Comprehensive evaluation of this compound-mediated chondroprotection involves multiple analytical approaches targeting different aspects of chondrocyte function and inflammatory response:

- Inflammatory Mediator Analysis: Measurement of nitric oxide (NO) production using Griess reagent, prostaglandin E₂ (PGE₂) levels via ELISA, and expression of inflammatory enzymes including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by Western blotting [8].

- Cytokine Profiling: Quantification of IL-6 and TNF-α secretion using enzyme-linked immunosorbent assays (ELISA) to assess the broader inflammatory cascade [8].

- Cartilage Matrix Metabolism Evaluation: Analysis of matrix metalloproteinase-3 (MMP-3) and aggrecan expression through Western blotting and quantitative PCR to evaluate extracellular matrix turnover [8].

- Apoptosis Assessment: Measurement of chondrocyte apoptosis using Annexin V-FITC/propidium iodide flow cytometry and analysis of apoptosis-related proteins including Bcl-2, Bax, and caspase-3 [8].

Table 2: In Vitro Experimental Parameters for this compound Chondrocyte Protection Assays

| Parameter | Standard Condition | Range Tested | Assessment Method |

|---|---|---|---|

| This compound Concentration | 1 µM | 0.1-10 µM | Dose-response [3] |

| IL-1β Induction | 10 ng/mL | 5-20 ng/mL | Inflammation induction [8] |

| Pretreatment Time | 2 hours | 1-4 hours | Pre-incubation [8] |

| Treatment Duration | 24 hours | 6-48 hours | Time-course [8] |

| NO Production | ~20 µM (reduced) | Measure reduction | Griess assay [8] |

| LDH Release | ~30% reduction | Measure reduction | Cytotoxicity assay [8] |

| MMP-3 Expression | ~40% decrease | Measure decrease | Western blot, qPCR [8] |

In Vivo Protocol: Adjuvant Arthritis Model

Arthritis Induction and this compound Administration

The adjuvant-induced arthritis (AA) model in Lewis rats provides a well-characterized experimental system for evaluating the therapeutic potential of anti-arthritic compounds like this compound. Arthritis is induced in male Lewis rats (200-250 g) through intradermal injection of 100 μL Complete Freund's Adjuvant (CFA) containing 0.03 g heat-killed Mycobacterium butyricum emulsified in sterile mineral oil into the base of the tail [3] [9]. Disease progression typically begins around day 12 post-immunization, with acute phase around day 21 and severe chronic phase by day 28 [9]. This compound is administered orally at 6.25 mg/kg/day dissolved in 0.5% methylcellulose solution, with treatment initiation at disease onset (day 12) continuing through the experimental endpoint [3] [6]. The dosing regimen should include daily monitoring of paw swelling, body weight, and clinical signs of arthritis to track disease progression and drug efficacy.

Tissue Collection and Processing

At appropriate experimental endpoints (typically days 21 and 28 post-immunization), animals are euthanized for comprehensive tissue collection and analysis. Hind limb joints should be carefully dissected and processed for various analytical approaches:

- Histological Analysis: Joints are fixed in 4% paraformaldehyde, decalcified in EDTA solution, embedded in paraffin, and sectioned (5-7 μm thickness) for staining with Safranin-O Fast Green (proteoglycan content), hematoxylin and eosin (general morphology), and toluidine blue (cartilage matrix integrity) [9] [8].

- mRNA Expression Analysis: Synovial tissue and cartilage are snap-frozen in liquid nitrogen and stored at -80°C for RNA isolation. RNA extraction is performed using acid guanidinium thiocyanate-phenol-chloroform method, followed by cDNA synthesis and quantitative PCR analysis of cytokine expression (IFN-γ, IL-2, IL-4, IL-5) using appropriate reference genes [3] [4].

- Micro-Computed Tomography (μCT): High-resolution μCT imaging is conducted to quantify bone volume, erosion parameters, and osteophyte formation in arthritic joints [9].

Outcome Measures and Analysis

Comprehensive assessment of this compound efficacy in the AA model involves multiple outcome measures at molecular, cellular, and tissue levels:

- Clinical Scoring: Daily evaluation of arthritic index based on paw swelling (dorsoplantar width), joint redness, and deformity using standardized scoring systems [3] [9].

- Histopathological Evaluation: Semi-quantitative scoring of cartilage degradation, synovial inflammation, pannus formation, and osteoclast activity using established grading scales [9].